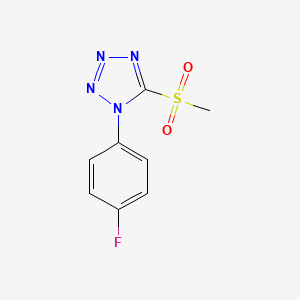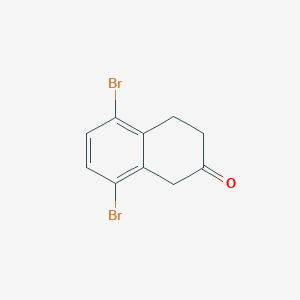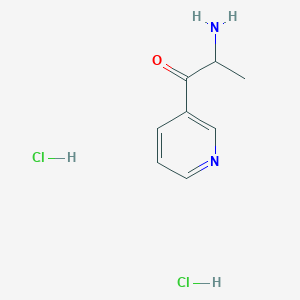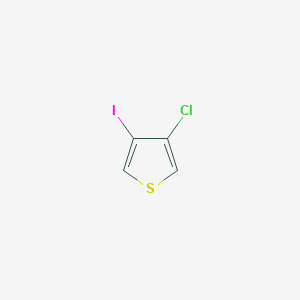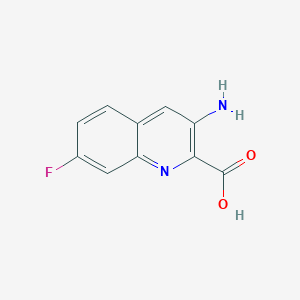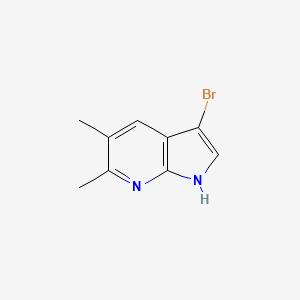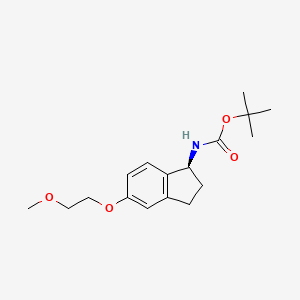
tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is notable for its unique structure, which includes a tert-butyl group, a methoxyethoxy group, and an indenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:
Formation of the Indenyl Moiety: The synthesis begins with the preparation of the indenyl moiety. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the dihydroindenyl compound.
Introduction of the Methoxyethoxy Group: The next step involves the introduction of the methoxyethoxy group. This can be done through an etherification reaction using a suitable alkylating agent.
Carbamate Formation: The final step is the formation of the carbamate. This is typically achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indenyl moiety, converting it to a fully saturated hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various carbamate derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamates in living organisms.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents. Carbamates are known for their biological activity, and modifications to the structure of this compound could lead to the development of new drugs.
Industry
In industry, this compound can be used in the production of polymers and materials with specific properties. Its unique structure allows for the design of materials with tailored characteristics, such as improved thermal stability or mechanical strength.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl phenylcarbamate
- tert-Butyl N-phenylcarbamate
Uniqueness
What sets tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate apart from similar compounds is its unique combination of functional groups. The presence of the methoxyethoxy group and the indenyl moiety provides distinct chemical properties and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C17H25NO4 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-15-8-5-12-11-13(6-7-14(12)15)21-10-9-20-4/h6-7,11,15H,5,8-10H2,1-4H3,(H,18,19)/t15-/m0/s1 |
Clé InChI |
WJSQKEPUVZHYHQ-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)OCCOC |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


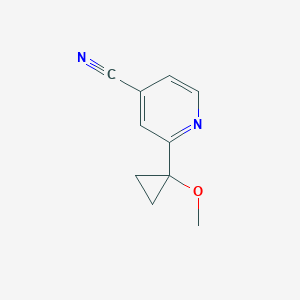
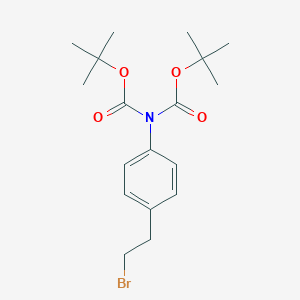

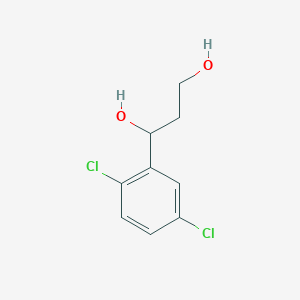
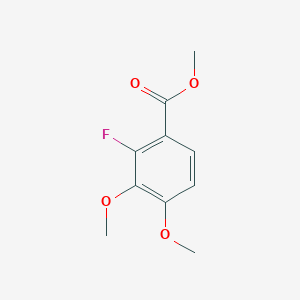


![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
